Urorosein

描述

Overview of Indole-Derived Chromophores in Biological and Synthetic Systems

Indole (B1671886) and its derivatives are ubiquitous in nature, forming the core structure of essential biological molecules such as the amino acid tryptophan, neurotransmitters like serotonin (B10506), and plant hormones like indole-3-acetic acid (auxin). ontosight.ai The indole ring system, with its conjugated π electrons, serves as a fundamental building block for a wide array of colored compounds found in biological systems, including pigments and indicators. Beyond biological contexts, indole-based structures are extensively explored and synthesized for various applications, particularly in the development of dyes and molecules with interesting optical properties, such as those exhibiting aggregation-induced emission (AIE) or non-linear optical (NLO) activity. bohrium.comarkat-usa.orgacs.org Researchers are actively synthesizing indole-based chromophores for potential use in areas like fluorescent probes and advanced materials. bohrium.comarkat-usa.orgacs.org

Historical Perspectives on Urorosein Discovery and Early Characterization

The history of this compound is closely tied to the investigation of urinary pigments. Early studies into the coloring matters of urine led to the discovery of various substances, including urobilin. archive.org this compound was first obtained through the action of an acid and an oxidizer on urine. scispace.com It was distinguished from other red urinary pigments by specific properties, such as its insolubility in chloroform (B151607) and its reversible bleaching by alkalis. scispace.com Early in the 20th century, researchers like Herter demonstrated that indoleacetic acid was the chromogen of this compound, and that the reaction leading to its formation occurred when nitrites were also present in urine. rsc.org Further work in the early 1900s by Ellinger & Flamand and Homer also noted the spontaneous change of indole-3-aldehyde into the red pigment this compound in the presence of acids. scispace.com

Evolution of this compound Research: From Observation to Mechanistic Understanding

Initial research on this compound was primarily observational, focusing on its presence in urine under certain conditions and its distinguishing chemical characteristics. archive.orgscispace.com The recognition that indole derivatives, specifically indoleacetic acid and indole-3-aldehyde, were precursors marked a significant step towards understanding its chemical origin. scispace.comrsc.org The plausible mechanism of this compound formation involves the self-condensation of indole-3-carbaldehyde (also known as indole-3-aldehyde or I3A) under acidic conditions, leading to the formation of a di-indolylmethine salt. unifi.itresearchgate.netresearchgate.net This reaction is catalyzed by acid, which protonates the carbonyl oxygen of indole-3-carbaldehyde, facilitating a nucleophilic attack by another indole-3-carbaldehyde molecule. unifi.itresearchgate.net This process involves intermediate steps, including the elimination of formic acid and bond rearrangements, ultimately yielding the cherry-red this compound. unifi.itresearchgate.net

More recent research has focused on the definitive structure of this compound and its presence as a urochrome pigment in uric acid crystals found in kidney stones, contributing to their red-orange-brown color. researchgate.netuchicago.eduacs.org Scientists have determined the structure of this compound and investigated its ability to form intra-crystalline inclusions within uric acid crystals. researchgate.netacs.org This highlights the evolution of research from simple observation to a detailed understanding of its formation mechanism and its role in biological concretions. unifi.itresearchgate.netresearchgate.netacs.org Synthetic methods for preparing this compound salts have also been developed, further aiding in its study. rsc.org

Here is a conceptual representation of factors influencing this compound formation based on research findings:

| Parameter | Influence on this compound Formation | Notes |

| Acidity (e.g., HCl) | Catalyzes formation | Optimized concentrations affect yield. unifi.it |

| Solvent Composition | Affects reaction efficiency | Ethanol (B145695)/Water mixtures studied. unifi.it |

| Temperature | Can influence reaction rate | Studied at various temperatures. unifi.it |

| Reaction Time | Affects color development | Color develops over time. unifi.it |

| I3A Concentration | Directly related to yield | Higher concentration generally yields more product. unifi.it |

This table is illustrative of the factors investigated in the study of this compound formation kinetics and optimization. unifi.it

Structure

3D Structure

属性

CAS 编号 |

526-32-9 |

|---|---|

分子式 |

C17H12N2 |

分子量 |

244.29 g/mol |

IUPAC 名称 |

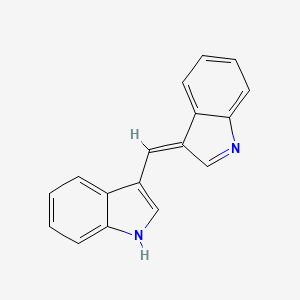

(3Z)-3-(1H-indol-3-ylmethylidene)indole |

InChI |

InChI=1S/C17H12N2/c1-3-7-16-14(5-1)12(10-18-16)9-13-11-19-17-8-4-2-6-15(13)17/h1-11,18H/b13-9+ |

InChI 键 |

DBWOMMLCMHIBTN-UKTHLTGXSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)C=C3C=NC4=CC=CC=C43 |

手性 SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=C/3\C=NC4=CC=CC=C43 |

规范 SMILES |

C1=CC=C2C(=C1)C(=CN2)C=C3C=NC4=CC=CC=C43 |

其他CAS编号 |

526-32-9 |

同义词 |

urorosein |

产品来源 |

United States |

Structural Elucidation and Stereochemical Considerations of Urorosein

Definitive Structural Characterization of the Urorosein Chromophore

The core molecular framework of this compound has been identified as a salt of di(indol-3-yl)methylium. researchgate.net This structure consists of two indole (B1671886) rings linked by a central methine carbon, which carries a positive charge, forming a delocalized cationic system that is responsible for its color. The structural confirmation relies on a combination of modern analytical techniques.

Spectroscopic methods are fundamental to confirming the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation. taylorandfrancis.com A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the connectivity of atoms. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indole rings and a characteristic downfield signal for the methine proton due to the positive charge. The ¹³C NMR would similarly show signals for the different carbon environments, including the unique chemical shift of the central methine carbon.

Interactive Table 1: Predicted ¹H NMR Spectroscopic Data for the this compound Cation Note: This table represents expected chemical shifts (δ) in ppm relative to a standard reference, based on the proposed di(indol-3-yl)methylium structure. Actual values may vary based on solvent and counter-ion.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Indole NH | 11.0 - 12.0 | Broad Singlet | 2H |

| Aromatic CH (Positions 4, 5, 6, 7) | 7.0 - 8.0 | Multiplets | 8H |

| Indole CH (Position 2) | 7.5 - 8.5 | Singlet/Doublet | 2H |

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. masterorganicchemistry.com For this compound, the IR spectrum would be expected to display prominent peaks corresponding to N-H stretching of the indole rings (around 3300-3400 cm⁻¹), C-H stretching in the aromatic regions (around 3000-3100 cm⁻¹), and a series of sharp absorptions in the 1400-1600 cm⁻¹ region corresponding to C=C stretching within the aromatic indole rings. youtube.com

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the precise molecular weight and formula of the this compound cation. The fragmentation pattern observed in the MS/MS spectrum would provide further evidence for the proposed structure by showing the loss of specific fragments corresponding to the indole moieties. nih.govyoutube.com

Interactive Table 2: Representative Crystallographic Data for a Small Organic Salt Note: This table illustrates the typical parameters obtained from an X-ray diffraction experiment. The values are hypothetical for a this compound salt.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₁₇H₁₃N₂⁺ · Cl⁻ |

| Formula Weight | The mass of one mole of the compound. | 292.75 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | a = 10.5, b = 8.2, c = 15.1 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 98.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 1295 |

Isomeric and Conformational Analysis of this compound Species

Beyond the static molecular structure, a complete understanding of this compound requires an investigation into its dynamic behavior, including its possible shapes (conformations) in solution and the potential for different isomeric forms.

In solution, molecules are not static but can adopt various conformations due to rotation around single bonds. nih.gov For this compound, rotation around the single bonds connecting the indole rings to the central methine carbon could lead to different spatial orientations of the two indole moieties relative to each other.

Solution-state NMR spectroscopy is a powerful tool for studying these conformational dynamics. nih.gov Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about which protons are close to each other in space, helping to elucidate the predominant conformation in a given solvent. bakerlab.org The conformational flexibility could be influenced by factors such as the solvent, temperature, and the nature of the counter-ion associated with the cation.

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. While the di(indol-3-yl)methylium cation is the principal form, it is theoretically possible for proton migration to occur, leading to transient tautomeric species. For instance, a proton could potentially shift from one of the indole nitrogen atoms to the central methine carbon, creating a neutral, non-aromatic intermediate.

The relative stability and energies of these potential tautomers can be investigated using computational chemistry methods, such as Density Functional Theory (DFT) calculations. nih.govubc.ca These theoretical studies can predict the geometries and relative energies of different tautomeric forms, providing insight into whether significant populations of these isomers are likely to exist under physiological conditions. nih.gov The presence of different tautomers could influence the compound's reactivity and spectroscopic properties.

Synthetic Pathways and Chemical Reactivity of Urorosein

Chemical Synthesis of Urorosein

The formation of this compound is predominantly achieved through acid-catalyzed self-condensation reactions involving indole (B1671886) derivatives. This section details the synthesis from two key precursors: Indole-3-Carbaldehyde and a proposed pathway from Indoleacetic Acid.

Acid-Catalyzed Self-Condensation Reactions of Indole Precursors

The core of this compound synthesis lies in the acid-catalyzed reaction of indole compounds, where the acidic environment facilitates the necessary bond formations and rearrangements.

The most direct and well-documented synthesis of this compound involves the acid-catalyzed self-condensation of Indole-3-Carbaldehyde (I3A). In the presence of a strong acid, such as hydrochloric acid (HCl), two molecules of I3A react to form the characteristic cherry-red this compound.

The reaction is initiated by the protonation of the carbonyl oxygen of an I3A molecule by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. A second molecule of I3A then acts as the nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a transient hydroxy intermediate. Subsequent elimination of a molecule of formic acid and rearrangement of bonds results in the formation of the stable, colored di-indolylmethine salt, this compound.

Table 1: Reaction Conditions for this compound Synthesis from Indole-3-Carbaldehyde

| Parameter | Condition |

| Precursor | Indole-3-Carbaldehyde (I3A) |

| Catalyst | Strong acids (e.g., HCl) |

| Mechanism | Acid-catalyzed self-condensation |

| Key Steps | Protonation, Nucleophilic attack, Elimination |

| Product | This compound (di-indolylmethine salt) |

This table summarizes the essential conditions for the synthesis of this compound from Indole-3-Carbaldehyde.

The synthesis of this compound from Indoleacetic Acid (IAA) is less direct and is proposed to proceed through an in-situ conversion to Indole-3-Carbaldehyde. While primarily known for its role as a plant hormone, IAA can undergo oxidative decarboxylation to yield I3A. In a strongly acidic and potentially oxidative environment, it is hypothesized that IAA could first be converted to I3A, which would then undergo the acid-catalyzed self-condensation described in the previous section to form this compound.

This pathway is supported by the observation that some biological systems can convert IAA to I3A. However, a detailed chemical protocol for the direct, one-pot synthesis of this compound from IAA under acidic conditions is not as extensively documented as the route from I3A. The reaction would be contingent on the efficiency of the initial oxidative decarboxylation step under the specific acid-catalyzed conditions.

Mechanistic Investigations of this compound Formation

The formation of this compound is a classic example of electrophilic substitution on the indole ring, a process that is significantly influenced by the presence of an acid catalyst. The mechanism involves key intermediates and specific dynamics of proton movement and nucleophilic attack.

Carbocation intermediates are central to the progression of the this compound synthesis reaction. The indole ring is highly reactive towards electrophiles, particularly at the C3 position. In the presence of a strong acid, the indole ring itself can be protonated, primarily at the C3 position, to form a resonance-stabilized indoleninium cation.

In the context of the self-condensation of I3A, the initial protonation of the carbonyl group leads to a resonance-stabilized carbocation. This carbocation is the key electrophilic species that is attacked by the electron-rich indole ring of the second I3A molecule. The stability of this carbocation intermediate is crucial for the reaction to proceed. The delocalization of the positive charge across the indole ring system facilitates its formation and subsequent reaction.

Protonation is the critical first step in the acid-catalyzed formation of this compound. The acid catalyst protonates the carbonyl oxygen of one I3A molecule, which significantly increases the electrophilic character of the carbonyl carbon. This activation is essential for the subsequent nucleophilic attack.

The nucleophile in this reaction is a second molecule of I3A. The indole ring is an excellent nucleophile due to its electron-rich nature. The nucleophilic attack occurs from the C3 position of the second indole ring onto the protonated carbonyl carbon of the first molecule. This attack is a classic example of an electrophilic aromatic substitution mechanism, where the indole acts as the aromatic nucleophile. Following the nucleophilic attack, a series of proton transfers and the elimination of formic acid lead to the final this compound structure. The entire process is a cascade of protonation and deprotonation steps that facilitate the formation and reaction of the key intermediates.

Optimization of Synthetic Conditions for this compound Yield and Purity

The synthesis of this compound from its precursor, indole-3-carbaldehyde, is a process influenced by several key parameters. Optimization of these conditions is crucial for maximizing the yield and ensuring the purity of the final product. Research has identified that the reaction is sensitive to acidity, solvent composition, the concentration of indole-3-carbaldehyde, reaction time, and temperature. nih.gov

The self-condensation reaction proceeds optimally within a defined acidic pH range. The ideal pH for the formation of this compound is between 2.0 and 4.0, with the maximum conversion rate observed at approximately pH 3.0. This acidic environment is essential for the protonation of the carbonyl oxygen in indole-3-carbaldehyde, which in turn catalyzes the nucleophilic attack by a second molecule of I3A, initiating the condensation process. unifi.it

Temperature also plays a critical role. While higher temperatures can increase the reaction rate, temperatures exceeding 80°C lead to extensive decomposition of the this compound product. Conversely, lower temperatures can significantly slow down the reaction kinetics. Therefore, maintaining an optimal temperature is a key factor in achieving a high yield.

The composition of the solvent system, particularly the ratio of water to organic solvents like ethanol (B145695), also impacts the reaction. While specific optimal ratios are not extensively detailed in the available literature, the solubility of the reactants and the stability of the intermediates are influenced by the solvent environment. The concentration of the starting material, indole-3-carbaldehyde, is another factor to consider, with studies on analytical methods for I3A detection using this compound formation showing a linear dynamic range up to 100 μM. nih.gov

| Parameter | Optimal Condition/Range | Notes |

| pH | 2.0 - 4.0 (optimum ~3.0) | Acidic conditions are necessary to catalyze the condensation. |

| Temperature | Below 80°C | Higher temperatures lead to significant product decomposition. |

| Solvent | Water/Ethanol mixture | The precise optimal ratio requires further investigation. |

| Reactant Conc. | Dependent on desired yield | Analytical methods show linearity up to 100 μM of I3A. |

| Reaction Time | Varies with other conditions | Requires empirical determination for maximum yield. |

Chemical Stability and Decomposition Pathways

This compound is known for its inherent instability under various conditions, which is a significant factor in its handling and analysis. Its decomposition is influenced by the solution environment, pH, and exposure to light.

Instability of this compound in Solution Environments

The stability of this compound in solution is limited. While it is formed in acidic aqueous solutions, its long-term stability in these environments can be compromised. The presence of water can lead to hydrolysis and other degradation reactions. Furthermore, exposure to prolonged UV irradiation is known to cause photodegradation of the this compound molecule.

Identification of Degradation Products and Subsequent Indole Derivatives

Detailed studies identifying the specific degradation products of this compound are not extensively available in the public domain. The degradation of other indole derivatives often involves oxidation and cleavage of the indole ring, leading to the formation of various smaller organic molecules. It is plausible that the decomposition of this compound would follow similar pathways, potentially yielding simpler indole derivatives or opening of the heterocyclic rings. The aerobic degradation of indole, for instance, can proceed through intermediates like isatin, dihydroxyindole, and anthranilate. nih.gov However, without specific analytical studies on this compound degradation, such as mass spectrometry or NMR analysis of its decomposition mixture, the exact structures of its degradation products remain to be elucidated.

Influence of pH and Solvent Systems on this compound Stability

The stability of this compound is markedly dependent on the pH of the solution. As it is synthesized under acidic conditions (optimally at pH 3.0), deviations from this acidic environment can be expected to promote its decomposition. While its stability in strongly acidic conditions (pH < 1) has been noted, moving towards neutral or alkaline pH would likely accelerate degradation, as is common for many organic dyes and pigments.

The choice of solvent system also plays a crucial role in this compound's stability. It exhibits limited solubility in water but is more soluble in organic solvents such as ethanol and dimethyl sulfoxide (B87167) (DMSO). The increased solubility in organic solvents might offer a more stable environment compared to aqueous solutions where hydrolytic degradation can occur. However, the specific kinetics of degradation in different organic solvents have not been extensively reported. Comparative studies on the stability of other compounds in DMSO and ethanol have shown that the choice of solvent can significantly impact the rate of degradation, though the specific effects on this compound require further investigation. nih.govresearchgate.net

| Condition | Effect on Stability |

| High Temperature (>80°C) | Promotes extensive decomposition. |

| Prolonged UV Irradiation | Causes photodegradation. |

| Non-optimal pH | Likely accelerates degradation, especially at neutral or alkaline pH. |

| Aqueous Solutions | Limited stability due to potential for hydrolysis. |

| Organic Solvents (Ethanol, DMSO) | Enhanced solubility may offer a more stable environment. |

Analytical Methodologies for Urorosein Characterization and Detection

Spectroscopic Techniques in Urorosein Analysis

Spectroscopy plays a vital role in understanding the interaction of this compound with electromagnetic radiation, providing information about its electronic structure, functional groups, and molecular orientation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification

UV-Vis spectroscopy is a fundamental technique used to identify chromophores within a molecule, which are the parts responsible for absorbing light in the ultraviolet and visible regions of the spectrum. technologynetworks.comwikipedia.org this compound, being a colored pigment, exhibits characteristic absorption bands in the visible region. Studies have reported that this compound has characteristic visible absorption bands around 490 nm and 530 nm. researchgate.netunifi.it This absorption profile is indicative of the conjugated system present in the di-indolylmethine structure of this compound. UV-Vis spectroscopy can be used for the quantitative determination of compounds that absorb UV or visible light, based on the Beer-Lambert law, which states that absorbance is directly proportional to concentration and path length. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Studies

NMR spectroscopy is a powerful tool for determining the detailed structure and conformation of organic molecules. By analyzing the signals produced by atomic nuclei (such as ¹H and ¹³C) in a magnetic field, researchers can deduce the connectivity and spatial arrangement of atoms within the this compound molecule. While specific detailed NMR data for this compound itself were not extensively found in the provided search results, related di-indolylmethane structures have been characterized using ¹H and ¹³C NMR. For instance, a study on methylene (B1212753) bridge functionalized bis(indolyl)methanes, which includes a this compound-type base, reported ¹H NMR signals, including an olefinic proton at δ 8.2 and the absence of N-H signals in some cases due to fast exchange. clockss.org ¹³C NMR data were also used to characterize these related compounds. clockss.org The application of NMR to this compound would provide definitive evidence for its proposed di-indolylmethine structure and could potentially reveal information about its conformation in solution or solid state.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. Different functional groups absorb infrared radiation at specific frequencies, creating a unique spectral fingerprint. While direct IR spectra of this compound were not prominently featured, studies on related indole (B1671886) derivatives and bis(indolyl)methanes have utilized IR spectroscopy. For example, IR spectra of a bis(indolyl)methane compound showed NH bands at 3430 and 3320 cm⁻¹ and carbonyl bands at 1693, 1651, 1620, and 1593 cm⁻¹. clockss.org Applying IR spectroscopy to this compound would help confirm the presence of key functional groups, such as N-H stretches and C=C or C=N stretches associated with the indole and methine moieties.

Polarized Light Microspectroscopy for Orientation Studies in Crystalline Matrices

Polarized light microspectroscopy is a specialized technique that combines microscopy with polarized light to study the optical properties of anisotropic materials, such as crystals. evidentscientific.comleica-microsystems.com This method is particularly useful for determining the orientation of molecules within crystalline matrices. Research on this compound has utilized polarized light microspectroscopy to determine the preferred orientation of this compound molecules included within single crystals of anhydrous uric acid and uric acid dihydrate. researchgate.netcolab.wsacs.orgresearchgate.net This indicates that this compound molecules are not randomly distributed but rather align themselves within the uric acid crystal structure.

Data Table: Spectroscopic Characteristics of this compound

| Spectroscopic Technique | Characteristic Observation(s) | Reference(s) |

| UV-Vis Spectroscopy | Visible absorption bands around 490 nm and 530 nm | researchgate.netunifi.it |

| NMR Spectroscopy | (Expected signals corresponding to di-indolylmethine structure) | (Based on related compounds clockss.org) |

| IR Spectroscopy | (Expected bands for N-H, C=C, C=N functional groups) | (Based on related compounds clockss.org) |

| Polarized Light Microspectroscopy | Preferred orientation within uric acid crystals | researchgate.netcolab.wsacs.orgresearchgate.net |

Chromatographic Methods for Isolation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures, confirming its identity, and quantifying its concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. mdpi.com LC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase, while MS detects and identifies these components based on their mass-to-charge ratio (m/z). mdpi.com LC-MS has been used to confirm the identity of this compound. researchgate.netunifi.it Specifically, LC-MS analysis has identified a peak with an m/z value characteristic of protonated this compound ([M+H]⁺) at 245.10739, which is in close agreement with the theoretical m/z for C₁₇H₁₃N₂⁺ (245.10732). unifi.it This technique is invaluable for confirming the presence of this compound in samples and assessing its purity by separating it from other co-eluting compounds and providing a definitive mass fingerprint. LC-MS can also be used for quantitative analysis. mdpi.com

Data Table: LC-MS Data for this compound

| Analytical Technique | Observation(s) | m/z ([M+H]⁺) | Reference(s) |

| LC-MS | Chromatographic peak with characteristic m/z value | 245.10739 | unifi.it |

Thin-Layer Chromatography (TLC) Applications

Based on the consulted literature, specific applications of Thin-Layer Chromatography (TLC) for the characterization or detection of this compound were not detailed. TLC is a widely used technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Its simplicity, cost-effectiveness, and speed make it a valuable tool in various analytical workflows, including monitoring reaction progress and assessing compound purity. However, information regarding optimized stationary and mobile phases, visualization methods, or specific this compound separation protocols using TLC was not found within the scope of this research.

High-Performance Liquid Chromatography (HPLC) Methodologies

Specific High-Performance Liquid Chromatography (HPLC) methodologies tailored for this compound analysis were not explicitly described in the examined sources. HPLC is a powerful chromatographic technique utilized for separating, identifying, and quantifying components in complex mixtures with high resolution and sensitivity. It is widely applied in various fields, including pharmaceuticals and chemical research. While HPLC is a standard technique for the analysis of many organic compounds, detailed parameters such as column type, mobile phase composition, and detection methods specifically optimized for this compound were not available in the consulted literature.

X-ray Diffraction for Crystalline Analysis

X-ray Diffraction (XRD) has been employed in the structural characterization of this compound. Specifically, the identity of this compound as a colorimetric probe has been confirmed by X-ray structure obtained from diffraction of its red crystals. XRD is a non-destructive analytical technique that provides information about the crystal structure, phase composition, and other structural properties of crystalline materials. By analyzing the diffraction pattern produced when X-rays interact with the periodic arrangement of atoms in a crystal, researchers can determine the spacing between atomic planes and elucidate the three-dimensional atomic structure. This application of XRD was instrumental in confirming the definitive structure of this compound.

Colorimetric Detection Strategies Utilizing this compound Formation

Colorimetric detection strategies leverage the formation of colored compounds to indicate the presence or quantify the amount of a specific substance. This compound, with its characteristic cherry-red color, has been utilized in such strategies, particularly for the detection of its precursors. The formation of this compound typically occurs through the self-condensation of indole-3-carbaldehyde (I3A) under acidic conditions. This reaction leads to the formation of a di-indolylmethine salt, which is this compound.

This compound formation has been central to the development of colorimetric assays for indole precursors, notably indole-3-carbaldehyde (I3A). These assays are based on the self-condensation reaction of I3A in acidic environments, resulting in the production of the visibly colored this compound. This approach offers a simple and accessible method for detecting I3A, particularly in biological or food samples where I3A might be present as a metabolite. The development of these assays involves optimizing parameters such as acidity, solvent composition, temperature, and reaction time to achieve optimal color development and analytical performance.

Quantitative measurement of this compound color development allows for the determination of the concentration of its precursors, such as I3A. This is typically achieved by measuring the absorbance of the this compound solution at a specific wavelength using a spectrophotometer or microplate reader. Research has shown that this compound exhibits characteristic visible absorption bands around 490 nm and 530 nm, with absorbance at 490 nm being used for quantification.

Studies have demonstrated the effectiveness of this colorimetric method for the quantitative analysis of I3A. For instance, an assay based on this compound formation showed a linear dynamic range for I3A up to 100 µM. The method exhibited good repeatability and a high coefficient of determination (R²).

Here is a summary of typical performance data reported for a colorimetric assay quantifying I3A via this compound formation:

| Parameter | Value |

| Linear Dynamic Range (I3A) | Up to 100 µM |

| Repeatability (avRSD) | 1.7 % |

| Coefficient of Determination (R²) | 0.9975 |

| Limit of Detection (LOD) | 0.469 ± 0.007 µM |

| Limit of Quantification (LOQ) | 1.562 ± 0.023 µM |

This quantitative approach provides a simple and effective means for determining the concentration of I3A by monitoring the intensity of the color produced by this compound formation.

Occurrence and Biogenic Formation in Biological Systems Non Clinical Focus

Urorosein as a Natural Pigment

This compound is a natural pigment that has been identified as a component of urochrome, the complex mixture of pigments responsible for the characteristic color of urine. nih.govresearchgate.net While uric acid crystals are inherently colorless, their frequent red-orange-brown coloration in urinary sediments and stones is attributed to the inclusion of urochrome pigments. researchgate.net

This compound has been definitively identified as one of the pigments present in urinary precipitates. researchgate.net It is a di-indolylmethine salt, and its presence contributes to the coloration of uric acid crystals found in kidney stones. researchgate.net The term "urochrome" encompasses a range of pigments, including this compound, that are found in urine. researchgate.net

The intrinsic color of uric acid crystals is white or colorless. However, in biological systems, these crystals often appear colored due to the incorporation of various pigments during their formation. This compound is a key contributor to the reddish hue observed in many uric acid urinary calculi. researchgate.net This coloration is a direct result of the trapping of this compound molecules within the growing uric acid crystal.

Association with Uric Acid Crystallization Phenomena

The interaction between this compound and uric acid extends beyond simple surface adsorption; the pigment becomes an integral part of the crystal structure, influencing its properties.

Research has demonstrated that this compound has the capability to form intracrystalline inclusions within single crystals of both anhydrous uric acid and uric acid dihydrate. researchgate.net This means the pigment molecules are incorporated directly into the crystal lattice as it grows, rather than just being deposited on the surface. researchgate.net The formation of these inclusions is a specific process, with the pigment being entrapped within particular growth sectors of the crystal. nih.govacs.org

The orientation of the entrapped this compound molecules within the uric acid crystal lattice is not random. Studies utilizing techniques such as polarized light microspectroscopy have determined the preferred orientation of the included this compound molecules. researchgate.net This specific alignment suggests a molecular recognition process between the pigment and the growing crystal surface. The orientation of similar organic dyes, like methylene (B1212753) blue, within uric acid crystals has also been determined, revealing that the dye molecules align in a specific manner within the crystal's growth sectors. nih.gov

From a material science standpoint, the incorporation of impurities like this compound can significantly impact the growth kinetics and morphology of crystals. The presence of organic dyes during the crystallization of uric acid has been shown to modify the crystal habit. researchgate.netepa.gov For instance, the growth of anhydrous uric acid crystals in the presence of various dyes has led to the appearance of new crystal faces, such as the {121} side faces, which are not typically observed. acs.org

Table 1: Investigated Dyes and Their Effects on Anhydrous Uric Acid Crystal Morphology

| Dye Probe | Type | Observed Effect on Crystal Morphology |

| Methylene Blue | Cationic | Hourglass inclusions in {201} and {001} sectors; appearance of {121} faces at higher concentrations. acs.org |

| Acridine Orange | Cationic | Hourglass inclusions; unique inclusion behavior at high concentrations. acs.org |

| Methyl Violet | Cationic | Hourglass inclusions; unique inclusion behavior at high concentrations. acs.org |

| Neutral Red | Cationic | Hourglass inclusions; unique inclusion behavior at high concentrations. acs.org |

| Bismarck Brown | Cationic | Hourglass inclusions; unique inclusion behavior at high concentrations. acs.org |

Metabolic Derivations and Precursor Pathways of this compound

This compound is a red pigment occasionally observed in urine and is understood to be a derivative of tryptophan metabolism. Its formation is not a direct, enzyme-catalyzed step within a primary metabolic pathway but rather the result of a chemical reaction involving a tryptophan metabolite under specific conditions.

Connection to Tryptophan Metabolism and Indole (B1671886) Derivatives

The biosynthesis of this compound is intrinsically linked to the metabolic fate of the essential amino acid, tryptophan. frontiersin.org Tryptophan undergoes degradation through several pathways in the body, with the majority being metabolized via the kynurenine (B1673888) pathway. nih.govencyclopedia.pubnih.gov A smaller fraction is converted into serotonin (B10506) and melatonin, or metabolized by gut microbiota into various indole derivatives. biocrates.com

It is from this pool of indole compounds that the precursor to this compound arises. The primary precursor to this compound is indole-3-acetic acid (IAA), a well-known tryptophan metabolite. researchgate.net IAA is produced from tryptophan by intestinal bacteria and is also synthesized endogenously. rupahealth.com This indole derivative is a normal constituent of human urine. rupahealth.com

The metabolic journey from tryptophan to this compound can be summarized in the following sequence:

Ingestion and absorption of dietary tryptophan.

Metabolism of tryptophan by gut microbiota or host enzymes, leading to the formation of indole-3-acetic acid (IAA).

Excretion of IAA into the urine.

Under specific chemical conditions within the urine, IAA can be converted into the red pigment this compound.

Observation of this compound Excretion as a Urinary Constituent

Historically, the appearance of a red coloration in urine, identified as this compound, was a subject of clinical observation. researchgate.net This phenomenon is not considered a normal finding and its presence has been associated with specific pathological or physiological states that lead to an increased excretion of its precursor, indole-3-acetic acid, and the necessary chemical environment for its formation.

The excretion of this compound is not a constant or common event. Its appearance is dependent on the convergence of several factors, primarily the concentration of indole-3-acetic acid and the presence of oxidizing agents in the urine. Early research identified that the addition of strong acids and an oxidizing agent, such as a nitrite, to urine containing indole-3-acetic acid would result in the formation of the characteristic red color of this compound. researchgate.net

Modern clinical urinalysis does not typically screen for this compound, and its observation is rare. Historical medical literature provides the primary accounts of its detection in urine. researchgate.net

Biochemical Studies on Factors Influencing its Presence in Biological Fluids

The formation of this compound in urine is not an enzymatic process but a chemical one. Biochemical studies have identified several key factors that influence its presence in biological fluids, particularly urine.

Key Factors Influencing this compound Formation:

| Factor | Description | Role in this compound Formation |

| Indole-3-Acetic Acid (IAA) Concentration | The substrate for this compound formation. | Higher concentrations of IAA in the urine increase the likelihood of this compound formation. |

| Presence of Oxidizing Agents | Compounds that can accept electrons, facilitating a chemical reaction. | Nitrites (NO₂⁻) are commonly implicated as the oxidizing agents that react with IAA to form this compound. The source of urinary nitrites can be dietary or from bacterial reduction of nitrates, often in the context of a urinary tract infection. |

| Urinary pH | The acidity or alkalinity of the urine. | An acidic environment is generally required for the reaction between indole-3-acetic acid and nitrites to proceed and form this compound. researchgate.net |

The proposed chemical reaction involves the oxidative condensation of two molecules of indole-3-acetic acid in the presence of an oxidizing agent and an acidic medium to form the di-indolylmethine salt, which is the chemical structure of this compound. researchgate.net

Elevated urinary levels of indole-3-acetic acid can be influenced by several factors, including:

Gut Microbiota Composition: Certain species of intestinal bacteria, such as Clostridium and Bacteroides, are known to produce IAA from tryptophan. rupahealth.com An overgrowth or imbalance in these bacteria could lead to increased IAA production and subsequent excretion.

Diet: A diet rich in tryptophan may lead to higher levels of its metabolites, including IAA.

Certain Pathological Conditions: Increased urinary excretion of IAA has been noted in some medical conditions, though this is not a primary diagnostic marker.

Future Directions in Urorosein Research

Development of Novel Synthetic Methodologies for Enhanced Control and Efficiency

Current understanding suggests urorosein can be synthesized through the self-condensation of indole-3-carbaldehyde (I3A) under acidic conditions. researchgate.netunifi.it This reaction involves the protonation of the carbonyl oxygen of I3A, leading to a nucleophilic attack by another I3A molecule. researchgate.netunifi.it Subsequent steps involve the elimination of formic acid and bond rearrangement to form this compound. researchgate.netunifi.it

Future research in this area could focus on developing more controlled and efficient synthetic routes. This might involve exploring different catalysts, solvents, and reaction conditions to improve yield, purity, and scalability. Investigating alternative starting materials or pathways could also lead to novel synthetic strategies. Enhanced control over the reaction could potentially allow for the synthesis of specific this compound isomers or derivatives, which might have distinct properties or biological activities.

Application of Advanced Analytical Techniques for Deeper Mechanistic Insights

Advanced analytical techniques are crucial for gaining a more profound understanding of this compound's formation, structure, and interactions. Techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy (including advanced multi-dimensional NMR), and potentially hyphenated techniques like LC-NMR/MS can provide detailed structural information and help identify intermediates and byproducts in synthetic or biological pathways. tennessee.eduekb.egekb.egamecj.comresearchgate.net

Polarized light microspectroscopy has been used to determine the preferred orientation of this compound molecules within uric acid crystals, providing insights into their inclusion in biominerals. colab.wsresearchgate.netresearchgate.netresearchgate.netresearchgate.netacs.org Future studies could leverage this and other spectroscopic methods to investigate the molecular environment of this compound in various matrices and its interactions with other molecules. Techniques like solid-state NMR could offer details about the structure and dynamics of this compound within solid matrices like kidney stones.

Exploration of this compound's Role in Biomineralization Processes Beyond Uric Acid

This compound's presence as an intracrystalline inclusion in uric acid crystals found in kidney stones highlights its potential role in biomineralization processes. colab.wsresearchgate.netacs.org While its association with uric acid is established, future research could explore if this compound plays a role in the formation of other types of biominerals or pathological calcifications.

Investigating the interaction of this compound with different mineral phases, such as calcium oxalate (B1200264) or calcium phosphate, which are also common components of kidney stones, could reveal broader implications for its involvement in stone formation. researchgate.net Studies could also examine whether this compound influences the nucleation, growth, or morphology of crystals in biological systems beyond the urinary tract. The preferred orientation of this compound within uric acid crystals suggests it might act as a matrix component influencing crystal structure. colab.wsresearchgate.netresearchgate.netresearchgate.netresearchgate.netacs.org Future work could explore if similar interactions occur with other mineral types.

Computational Chemistry Approaches to Predict this compound Behavior and Interactions

Computational chemistry, including methods like Density Functional Theory (DFT) and molecular dynamics simulations, can provide valuable theoretical insights into this compound's properties and behavior. researchgate.netunifr.chresearchgate.net These approaches can be used to predict this compound's molecular geometry, electronic structure, spectroscopic properties, and reactivity. researchgate.netunifr.chresearchgate.net

Future computational studies could focus on modeling the synthesis of this compound to understand reaction mechanisms and identify potential bottlenecks or alternative pathways. researchgate.netunifi.it Simulating the interaction of this compound with crystal surfaces of uric acid and other minerals could provide a molecular-level understanding of its role in biomineralization. colab.wsresearchgate.netresearchgate.netresearchgate.netresearchgate.netacs.org Furthermore, computational methods could be employed to predict this compound's stability under various conditions and its potential interactions with biological molecules. researchgate.netunifr.chresearchgate.net

Investigation of Environmental Factors Influencing this compound Formation and Stability in Diverse Matrices

This compound formation can be influenced by environmental factors, such as pH and the presence of other substances. unifi.itnih.gov The self-condensation of indole-3-carbaldehyde to form this compound is known to occur under acidic conditions. researchgate.netunifi.it

Future research should investigate the impact of a wider range of environmental factors on this compound formation and stability. This includes exploring the effects of temperature, light exposure, oxygen levels, and the presence of various ions or organic molecules that might act as catalysts or inhibitors. researchgate.netnih.govuclan.ac.ukknmu.edu.uaslideshare.net Studying this compound's behavior in diverse matrices, such as different biological fluids, food products where its precursor (indole-3-carbaldehyde) might be present, or even environmental samples, could provide a more comprehensive understanding of its prevalence and fate. unifi.it Understanding the environmental factors that influence this compound could have implications for its detection, prevention of its formation in undesirable contexts, or potential utilization in specific applications.

常见问题

Q. What are the standard chemical methods for detecting Urorosein in urine samples?

this compound is detected by acidifying urine with concentrated hydrochloric acid (HCl) and adding sodium nitrite (NaNO₂) to induce oxidation of its chromogen, indoleacetic acid. The resulting red compound is extracted using amyl alcohol to isolate it from interfering substances. Spectrophotometric analysis of the amyl alcohol layer confirms this compound via characteristic absorption bands (e.g., 520–540 nm) .

Methodological Steps:

- Add 5–10 mL HCl to 50–100 mL urine.

- If no color develops, add 0.2% NaNO₂ dropwise.

- Shake with amyl alcohol to separate the dye.

- Analyze using UV-Vis spectroscopy .

Q. How does indoleacetic acid contribute to this compound formation?

this compound is formed via oxidation of indoleacetic acid (IAA) in acidic conditions. The reaction requires nitrite (NO₂⁻) as an oxidizing agent, often present in urine due to bacterial activity. IAA’s indole ring undergoes structural modification under HCl and NaNO₂, producing the red chromogen .

Key Considerations:

- Ensure fresh reagents to avoid oxidation side reactions.

- Control pH to <2.0 to stabilize the reaction .

Advanced Research Questions

Q. How can conflicting methodologies for this compound extraction (e.g., amyl alcohol vs. chloroform) be reconciled in experimental design?

Discrepancies arise in extraction protocols: some studies use amyl alcohol for direct separation , while others employ chloroform followed by NaOH washes and benzene/water partitioning . To reconcile:

- Step 1 : Pre-clean samples with chloroform to remove lipids.

- Step 2 : Acidify and oxidize to form this compound.

- Step 3 : Use amyl alcohol for final isolation to avoid interference from non-polar contaminants .

Data Contradiction Analysis:

| Method | Advantages | Limitations |

|---|---|---|

| Amyl alcohol | Rapid, single-step | Less effective for lipid-rich samples |

| Chloroform | High purity | Time-consuming, requires multiple steps |

Q. What experimental controls are critical when studying this compound’s association with dietary deficiencies?

this compound excretion is linked to dietary insufficiencies, but nitrite levels from bacterial metabolism confound results. Key controls:

- Control 1 : Measure baseline nitrite in urine via Griess assay.

- Control 2 : Administer standardized diets to subjects to isolate nutritional variables.

- Control 3 : Use germ-free animal models to eliminate bacterial nitrite interference .

Q. How can spectroscopic data resolve structural ambiguities in this compound (e.g., indoleacetyl-glutamate conjugate vs. free IAA derivative)?

Q. What statistical approaches are optimal for longitudinal studies correlating this compound excretion with metabolic markers?

Use mixed-effects models to account for intra-subject variability. Variables:

- Dependent : this compound concentration (spectrophotometric units).

- Independent : Dietary intake (e.g., tryptophan, vitamins), urinary nitrite.

- Confounders : Age, renal function, bacterial load .

Methodological Workflow:

- Collect 24-hour urine samples over 4 weeks.

- Quantify this compound, nitrite, and creatinine.

- Apply time-series analysis to identify trends .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。